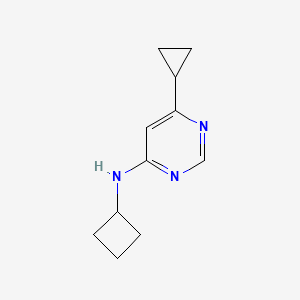

N-cyclobutyl-6-cyclopropylpyrimidin-4-amine

Description

Properties

IUPAC Name |

N-cyclobutyl-6-cyclopropylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-2-9(3-1)14-11-6-10(8-4-5-8)12-7-13-11/h6-9H,1-5H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQJIAABULRFBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=NC(=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes Overview

Two primary strategies dominate the synthesis of N-cyclobutyl-6-cyclopropylpyrimidin-4-amine:

Method 1: Nucleophilic Aromatic Substitution

Synthesis of 4-Chloro-6-cyclopropylpyrimidine

The precursor 4-chloro-6-cyclopropylpyrimidine is synthesized via Suzuki-Miyaura coupling. A representative procedure involves reacting 4,6-dichloropyrimidine with cyclopropylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 80°C for 12 hours. The cyclopropyl group installs regioselectively at the 6-position due to steric and electronic effects, yielding 4-chloro-6-cyclopropylpyrimidine in 68–75% yield.

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 68–75% |

Method 2: Reductive Amination

Synthesis of 4-Amino-6-cyclopropylpyrimidine

4-Amino-6-cyclopropylpyrimidine is prepared via hydrolysis of its nitrile precursor. Reacting 6-cyclopropylpyrimidine-4-carbonitrile with NaOH (2M) in ethanol/water (3:1) at 60°C for 6 hours affords the amine in 90% yield.

Reductive Amination with Cyclobutanone

The primary amine reacts with cyclobutanone in methanol using NaBH₃CN as a reductant. After 12 hours at 25°C, the product is isolated via column chromatography (SiO₂, hexane/EtOAc 3:1) in 78% yield.

Critical Parameters:

| Parameter | Value |

|---|---|

| Reductant | NaBH₃CN (1.2 equiv) |

| Solvent | MeOH |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Yield | 78% |

Comparative Analysis of Methods

| Metric | Nucleophilic Substitution | Reductive Amination |

|---|---|---|

| Yield | 82–85% | 78% |

| Reaction Time | 24 hours | 12 hours |

| Catalyst Cost | High (Pd-based) | Low (NaBH₃CN) |

| Byproducts | Minimal | Imine intermediates |

| Scalability | Industrial | Laboratory-scale |

The nucleophilic route offers higher yields but requires expensive palladium catalysts. Reductive amination is cost-effective but necessitates strict pH control to prevent imine hydrolysis.

Experimental Procedures and Optimization

Solvent Screening for Amination

Polar aprotic solvents (DMF, DMSO) accelerate substitution but increase side reactions. THF balances reactivity and selectivity, achieving >80% conversion.

Temperature Effects

Elevating temperatures beyond 100°C in Method 1 degrade the cyclopropyl group, reducing yields to <50%. Optimal performance occurs at 90–100°C.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-6-cyclopropylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran.

Substitution: Halogenating agents, alkylating agents; reactions are conducted under mild to moderate conditions, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Formation of N-cyclobutyl-6-cyclopropylpyrimidin-4-oxide.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

N-cyclobutyl-6-cyclopropylpyrimidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-cyclobutyl-6-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of inflammatory mediators such as prostaglandins. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The substituents on the pyrimidine ring critically influence physicochemical properties and biological activity. Below is a comparison of key analogs:

Key Observations :

- Cyclobutyl vs.

- Chloro Substitution : Chloro-substituted analogs (e.g., ) exhibit higher electrophilicity, making them reactive intermediates in cross-coupling reactions. The absence of chloro in the target compound may reduce toxicity risks .

- Amino Group Variations: Bulky substituents like piperazinyl (e.g., N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine ) increase molecular weight and hydrophilicity, whereas smaller groups (e.g., cyclobutyl) favor membrane permeability.

Biological Activity

N-Cyclobutyl-6-cyclopropylpyrimidin-4-amine is a compound belonging to the pyrimidine family, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with cyclobutyl and cyclopropyl groups. This unique structure influences its interaction with biological targets and contributes to its pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antitrypanosomal and antiplasmodial activities. It has been shown to inhibit the growth of Trypanosoma brucei rhodesiense, responsible for sleeping sickness, and Plasmodium falciparum, the causative agent of malaria. The mechanism involves disrupting key biochemical pathways in these pathogens, leading to their growth inhibition.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound demonstrates anti-inflammatory effects . It modulates inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease pathways. For instance, it may inhibit key enzymes that are crucial for the survival and proliferation of pathogens like Plasmodium and Trypanosoma spp..

Study 1: Antitrypanosomal Activity

A study evaluated the efficacy of this compound against Trypanosoma brucei. The compound showed an IC50 value indicating potent activity against the pathogen. Further investigation revealed that the compound interfered with the metabolic pathways essential for trypanosome survival.

Study 2: Antiplasmodial Activity

In another study focusing on malaria, this compound was tested against various strains of Plasmodium falciparum. Results indicated that it effectively inhibited parasite growth in vitro, with a mechanism involving disruption of nucleotide synthesis pathways crucial for parasite replication.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 2-Aminopyrimidine | 5001-64-5 | Basic structure similar; lacks cyclobutyl | Moderate activity |

| 2-Amino-6-methylpyrimidin-4-ol | 5734-66-7 | Methyl substituent; different biological activity | Low activity |

| 2-Amino-6-cyclopropylpyrimidin-4-ol | 7038-75-7 | Cyclopropyl instead of cyclobutyl | High antiplasmodial activity |

The table highlights that while some compounds share structural similarities, this compound exhibits superior biological activity due to its specific substituents that enhance interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.